Topiroxostat Impurity 9

Description

Significance of Impurity Control in Pharmaceutical Science

The control of impurities is a critical issue in the pharmaceutical industry. rsc.org Pharmaceutical impurities are unwanted chemicals that can remain with the active pharmaceutical ingredients (APIs) or develop during the formulation process or upon aging. rsc.org The presence of these substances, even in minute amounts, can potentially impact the efficacy and safety of a drug product, possibly causing undesirable pharmacological or toxicological effects. rsc.org

Regulatory bodies worldwide have established stringent guidelines that necessitate the identification, quantification, and control of impurities in drug substances and products. researchgate.net This process, known as impurity profiling, is a fundamental component of quality control in drug manufacturing. researchgate.net It involves a suite of analytical activities aimed at detecting, identifying, and determining the quantity of organic and inorganic impurities, as well as residual solvents. rsc.org The goal is to ensure that the final pharmaceutical product meets high standards of quality, safety, and efficacy, thereby safeguarding public health. researchgate.netpharmaffiliates.com Impurities can originate from various sources, including the raw materials, synthetic intermediates, by-products of chemical reactions, and degradation of the API over time. rsc.orgmedchemexpress.com Therefore, a thorough understanding and rigorous control of these impurities are paramount throughout the drug development and manufacturing lifecycle. pharmaffiliates.com

Overview of Topiroxostat: Context for Impurity Investigation

Topiroxostat is a non-purine, selective xanthine (B1682287) oxidase (XO) inhibitor. medchemexpress.comnih.gov This enzyme plays a crucial role in purine (B94841) metabolism by catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov By inhibiting xanthine oxidase, Topiroxostat effectively reduces the production of uric acid in the body. medchemexpress.comnih.gov This mechanism of action makes it a therapeutic agent for managing hyperuricemia (elevated levels of uric acid in the blood), a condition often associated with gout. medchemexpress.com

The manufacturing and storage of any API, including Topiroxostat, can lead to the formation of impurities. medchemexpress.com These can include synthetic by-products from incomplete reactions or side reactions, as well as degradation products that form when the drug is exposed to stress factors like heat, light, humidity, or oxidative conditions. medchemexpress.com Given that Topiroxostat's therapeutic action is based on precise interaction with a biological target, ensuring its purity is essential for its intended efficacy and safety. medchemexpress.com The investigation of its impurities is therefore a mandatory step in its pharmaceutical development and quality control.

Research Focus on Topiroxostat Impurity 9: Scope and Rationale

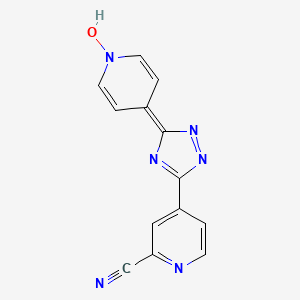

Among the potential impurities associated with Topiroxostat, "this compound" has been a subject of specific research focus. This compound is also known as 4-(5-(2-cyanopyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridine 1-oxide and is a known metabolite of Topiroxostat, specifically the N-oxide metabolite. np-mrd.org

The rationale for the intensive investigation of this particular impurity stems from regulatory requirements and its observed presence in the final drug substance. Stability studies have shown that Topiroxostat can degrade under oxidative stress, leading to the formation of Impurity 9. It has been detected at levels that necessitate formal identification and characterization according to the International Council for Harmonisation (ICH) guidelines. Furthermore, research indicates that this compound itself exhibits biological activity as a xanthine oxidase inhibitor. This makes it crucial to understand its properties and control its levels in the final drug product to ensure consistent quality and predictable therapeutic performance. The scope of research has therefore encompassed its identification, synthesis as a reference standard, and the development of analytical methods for its quantification.

Detailed Research Findings on this compound

Physicochemical and Identification Data

This compound is a structurally related analogue of the parent drug, Topiroxostat. The key difference is the presence of an oxygen atom on one of the pyridine (B92270) rings, forming an N-oxide. Its identity is well-established through various analytical techniques.

| Parameter | Data | Source(s) |

| Chemical Name | 4-(5-(2-cyanopyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridine 1-oxide | pharmaffiliates.com |

| Synonyms | Topiroxostat Impurity B, Topicast impurity C | |

| CAS Number | 577778-82-6 | pharmaffiliates.commedchemexpress.com |

| Molecular Formula | C₁₃H₈N₆O | pharmaffiliates.com |

| Molecular Weight | 264.25 g/mol | pharmaffiliates.com |

Formation and Synthesis

This compound is known to form as a degradation product of Topiroxostat, particularly under conditions of oxidative stress. In one study, exposure of Topiroxostat to 3% hydrogen peroxide resulted in a 30.30% degradation of the API, with Impurity 9 accounting for 12.33% of the resulting degradants. It is also a known N-oxide metabolite of Topiroxostat found in plasma and urine. np-mrd.org

For the purpose of quality control and analytical method validation, reference standards of Impurity 9 must be synthesized. Patents describe methods for preparing Topiroxostat impurities, which can be used to produce highly pure material for such applications. nih.gov The synthesis ensures that analytical laboratories can accurately identify and quantify this specific impurity in batches of the Topiroxostat API.

Analytical Characterization

The detection and quantification of this compound require robust analytical methods capable of separating it from the parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.

Validated HPLC methods have been established for the separation of Topiroxostat and its impurities. These methods are crucial for routine quality control and stability testing.

| HPLC Method Parameter | Condition 1 | Condition 2 | Source(s) |

| Column | Agilent Zorbax Bonus RP C18 (250 × 4.6 mm, 5 µm) | Octadecylsilane (B103800) bonded silica (B1680970) gel | , |

| Mobile Phase | 50 mM potassium dihydrogen phosphate (B84403) (pH 3.3) and acetonitrile (B52724) (20:80 v/v) | Dichloromethane-methanol gradient (95:5 → 40:60) | , |

| Detection Wavelength | Not Specified | 214 nm | |

| Flow Rate | Not Specified | 30 mL/min (preparative) | |

| Retention Time | 6.99 min (vs. 5.82 min for Topiroxostat) | 30-40 min (preparative collection window) | , |

Structural elucidation to confirm the identity of the impurity is performed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, as mandated by regulatory guidelines for impurities found above the identification threshold.

Regulatory and Quality Control

The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances. For Topiroxostat, which has a maximum daily dose of 160 mg, the identification threshold for an impurity is 0.10%. Since this compound has been detected in stability studies at levels up to 0.15%, it surpasses this threshold. This triggers the regulatory requirement for its structural characterization and the establishment of an acceptance criterion (a specified limit) in the drug substance specification. The control strategy involves optimizing the synthesis process and purification steps to minimize its formation and ensure the final product consistently meets the predefined quality standards.

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(1-hydroxypyridin-4-ylidene)-1,2,4-triazol-3-yl]pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6O/c14-8-11-7-10(1-4-15-11)13-16-12(17-18-13)9-2-5-19(20)6-3-9/h1-7,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWHXHCLXFPDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC(=C3C=CN(C=C3)O)N=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Classification and Origin of Topiroxostat Impurities

General Categories of Pharmaceutical Impurities Relevant to Topiroxostat

Pharmaceutical impurities are broadly categorized into those arising from the synthesis process, degradation of the drug substance, and interactions within the final formulation.

During the chemical synthesis of Topiroxostat, several impurities can be generated. These process-related impurities may include unreacted starting materials, residual intermediates that were not fully consumed in subsequent steps, and by-products formed through side reactions. The reaction conditions or the choice of reagents can lead to the formation of structurally similar compounds, such as isomers or analogues of Topiroxostat. Research into Topiroxostat impurities has specifically focused on identifying and controlling these intermediate residues and by-products from the manufacturing process. google.com

Topiroxostat, like many complex organic molecules, is susceptible to degradation when exposed to various environmental factors. The process of identifying potential degradation products and their formation pathways is typically achieved through forced degradation studies. researchgate.netresearchgate.net These studies expose the API to stress conditions such as heat, light, humidity, and solutions of varying pH to accelerate decomposition. ijprajournal.com

Key degradation pathways for Topiroxostat include:

Oxidative Degradation: Exposure to oxygen or oxidizing agents can lead to the formation of oxidative impurities. For instance, studies using hydrogen peroxide have been shown to cause significant degradation of Topiroxostat. researchgate.net

Hydrolytic Degradation: The presence of moisture can cause the breakdown of the Topiroxostat molecule, a process known as hydrolysis. This is particularly relevant in both acidic and alkaline conditions. ijprajournal.com

Thermal Degradation: High temperatures encountered during manufacturing or storage can provide the energy needed for the molecule to break down into thermal degradants.

Impurities can also be introduced after the API has been synthesized, during the formulation of the final drug product. These are known as formulation-related impurities. They can arise from chemical interactions between Topiroxostat and the excipients (inactive ingredients) used in the tablet or capsule. Reactive impurities present in common excipients, such as aldehydes or peroxides, can interact with the API, leading to the formation of new degradation products. nih.gov Furthermore, chemicals can leach from the packaging materials, such as plasticizers or stabilizers, and contaminate the drug product, especially during long-term storage.

Topiroxostat Impurity 9 and Other Identified Related Substances (e.g., Impurity F, C, A, B, D)

Specific impurities in Topiroxostat have been identified and characterized. Among these is this compound. It is identified as a degradation product, particularly prominent under conditions of oxidative stress. In a forced degradation study using 3% hydrogen peroxide, Topiroxostat degraded by 30.30%, with Impurity 9 accounting for 12.33% of the resulting degradants.

| Parameter | Topiroxostat API | This compound |

|---|---|---|

| CAS Number | 577778-58-6 | 577778-82-6 |

| Chemical Name | 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile | 4-(5-(2-Cyanopyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridine 1-oxide |

| Molecular Formula | C13H8N6 | C13H8N6O |

| Molecular Weight (g/mol) | 248.25 | 264.24 |

| Nature | Active Pharmaceutical Ingredient | Degradation Product |

Data sourced from multiple references. echemi.comtlcstandards.com

In addition to Impurity 9, other related substances have been reported in the literature. These include degradation impurities designated as A, B, C, and D. google.com Another significant related substance is Topiroxostat Impurity F, which is described as a process-related impurity arising from starting materials used in the synthesis. google.com A specific preparation method for Impurity F has been developed to allow for its use as a reference standard in quality control, and it has been detected at levels of 0.15% in the final drug substance. google.com

| Impurity Name | CAS Number | Molecular Formula | Classification | Reference |

|---|---|---|---|---|

| This compound | 577778-82-6 | C13H8N6O | Degradation Product | tlcstandards.com |

| Topiroxostat Impurity F | Not Explicitly Provided | Not Explicitly Provided | Process-Related Impurity | google.com |

| Topiroxostat Impurity A | Not Available | Not Available | Degradation Impurity | google.com |

| Topiroxostat Impurity B | Not Available | Not Available | Degradation Impurity | google.com |

| Topiroxostat Impurity C | Not Available | Not Available | Degradation Impurity | google.com |

| Topiroxostat Impurity D | Not Available | Not Available | Degradation Impurity | google.com |

Methodologies for Structural Elucidation of Impurities in Topiroxostat

The identification and structural characterization of impurities are essential for controlling the quality of Topiroxostat. This process involves a combination of chromatographic and spectroscopic techniques. researchgate.net

The first step is often the development of a stability-indicating analytical method, which can separate the API from its impurities and degradation products. researchgate.net Forced degradation studies are crucial for this purpose, as they generate the impurities that the method must be able to resolve. ijprajournal.com

| Methodology | Purpose | Specific Application for Topiroxostat |

|---|---|---|

| Forced Degradation Studies | To generate degradation products and understand degradation pathways. | Exposing Topiroxostat to acid, base, oxidation (H2O2), heat, and light to identify potential degradants like Impurity 9. ijprajournal.com |

| High-Performance Liquid Chromatography (HPLC) | To separate the API from its impurities for detection and quantification. | Reverse-phase methods using columns like Agilent Zorbax Bonus RP C18 or octadecylsilane (B103800) bonded silica (B1680970) gel are validated to separate Topiroxostat from its impurities. google.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To determine the molecular weight of separated impurities and provide initial structural information. | Used to identify the mass of unknown peaks from HPLC, aiding in the confirmation of molecular formulas for impurities like Impurity 9. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information and definitively elucidate the chemical structure of an impurity. | Employed for the complete structural characterization of isolated impurities, confirming atomic connectivity. researchgate.net |

| Preparative HPLC | To isolate a sufficient quantity of an impurity for use as a reference standard and for full structural characterization. | Used to purify crude products of impurities, such as Impurity F, to a high degree of purity (e.g., >96%). google.com |

Once impurities are separated by a technique like HPLC, they are subjected to further analysis. researchgate.net LC-MS provides the molecular weight of the impurity, which is a critical piece of information for proposing a molecular formula. For unambiguous structure confirmation, the impurity is often isolated using preparative HPLC, and its structure is then elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic techniques like Infrared (IR) spectroscopy. researchgate.net

Advanced Analytical Methodologies for Topiroxostat Impurity Profiling

Chromatographic Separation Techniques for Impurities

Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry. For Topiroxostat and its related substances, including Impurity 9, various chromatographic techniques are employed to achieve separation and quantification. The goal is to develop methods that can separate the main active pharmaceutical ingredient (API) from all potential synthetic intermediates, by-products, and degradation products. ijfmr.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and accuracy. google.comresearchgate.net The development of a stability-indicating HPLC method is essential to separate and quantify impurities that may form during the manufacturing process or upon storage. ijfmr.com

Reverse-Phase HPLC (RP-HPLC) is the predominant mode of chromatography used for Topiroxostat and its impurities. The fundamental principle involves a non-polar stationary phase (typically octadecylsilane-bonded silica (B1680970), C18) and a polar mobile phase. ijfmr.comgoogle.com When a sample mixture is introduced into the system, its components partition between the two phases.

In this setup, non-polar or hydrophobic compounds (like many organic impurities) have a stronger affinity for the non-polar stationary phase and thus move through the column more slowly. More polar compounds have a higher affinity for the polar mobile phase and elute from the column faster. Separation is achieved based on these differences in hydrophobicity and elution rates. ijfmr.com By precisely controlling the composition of the mobile phase, a gradient can be created to effectively separate compounds with a wide range of polarities, ensuring that the main Topiroxostat peak is well-resolved from all impurity peaks, including that of Impurity 9.

The optimization of chromatographic parameters is crucial for developing a robust and reliable HPLC method capable of separating Topiroxostat from its impurities.

Stationary Phase Selection: Octadecylsilane (B103800) (C18) columns are frequently chosen for the analysis of Topiroxostat and its impurities due to their versatility and effectiveness in separating moderately polar to non-polar compounds. ijaresm.comijpsdronline.comgoogle.com Columns with specific dimensions, such as 250 mm x 4.6 mm with 5µm particle size, are commonly employed to achieve high efficiency and good peak shape. ijpsdronline.comresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often a buffer to control pH) and an organic modifier (like acetonitrile (B52724) or methanol). google.comijaresm.com The pH of the buffer is a critical parameter; for instance, a potassium dihydrogen phosphate (B84403) or disodium (B8443419) hydrogen phosphate buffer adjusted to a pH of around 3.3-3.4 has been shown to be effective. google.comijpsdronline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate all eight known impurities of Topiroxostat effectively within a reasonable analysis time. google.com

Detection Wavelength: The choice of detection wavelength is based on the UV absorbance maxima of the compounds of interest. For Topiroxostat and its impurities, wavelengths between 210 nm and 275 nm have been utilized. google.comijaresm.comijpsdronline.com A wavelength of 272 nm or 275 nm often provides good sensitivity for both the parent drug and its related impurities. google.comijpsdronline.com

The following table summarizes parameters from various developed HPLC methods for Topiroxostat impurity analysis.

| Parameter | Method 1 ijpsdronline.comresearchgate.net | Method 2 google.com | Method 3 ijaresm.com |

| Stationary Phase | Agilent Zorbax Bonus RP C18 (250x4.6 mm, 5µ) | Octadecylsilane bonded silica | Inertsil ODS-3V C18 (250x4.6 mm, 5µ) |

| Mobile Phase A | 50 mM Potassium Dihydrogen Phosphate (pH 3.3) | 0.002mol/L Disodium Hydrogen Phosphate (pH 3.4) | 0.02M Dipotassium Hydrogen Orthophosphate (pH 2.5) |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Elution Mode | Isocratic (20:80 v/v) | Gradient (10% B to 50% B in 30 min) | Isocratic (60:40 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection (UV) | 272 nm | 275 nm | 210 nm |

| Column Temp. | 30°C | Not Specified | Not Specified |

| Retention Time (API) | 6.99 min | Not Specified | 4.3 min |

System Suitability Testing (SST) is an integral part of any analytical method validation and is performed before conducting any sample analysis. Its purpose is to ensure that the chromatographic system is operating correctly and can deliver accurate and precise results. ijfmr.com According to ICH guidelines, SST is crucial for verifying the resolution, column efficiency, and repeatability of the system. ijfmr.com

Key SST parameters and their typical acceptance criteria are outlined below:

| Parameter | Description | Typical Acceptance Criteria (as per ICH) |

| Theoretical Plates (N) | Measures the efficiency of the column. | > 2000 |

| Tailing Factor (T) | Measures the symmetry of the chromatographic peak. | ≤ 2 |

| Resolution (Rs) | Measures the degree of separation between two adjacent peaks. | > 2 between the main peak and closest impurity. |

| Relative Standard Deviation (RSD) | Measures the precision of replicate injections of a standard solution. | ≤ 2.0% for peak area and retention time. |

By consistently meeting these criteria, the analytical method demonstrates its reliability for the routine quantification of impurities like Topiroxostat Impurity 9. ijfmr.com

To properly characterize and identify an unknown impurity, it must first be isolated in a pure form. asianpubs.org Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique used for this purpose. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads and isolate milligram-to-gram quantities of a specific compound. google.comveeprho.com

For Topiroxostat impurities, a crude or enriched sample is injected into the preparative system. google.com The fractions corresponding to the impurity peak are collected as they elute from the column. These collected fractions are then combined, and the solvent is removed, typically through evaporation under reduced pressure, to yield the purified impurity. This isolated material can then be used for structural elucidation studies (e.g., NMR, MS) and as a reference standard for future analytical work. veeprho.com

A documented method for isolating a Topiroxostat impurity (designated Impurity F) provides a clear example of this process:

| Parameter | Preparative HPLC Method for Impurity Isolation google.com |

| Instrument | Agilent Preparative Chromatograph (CHEETAH-MP200) |

| Stationary Phase | Octadecylsilane chemically bonded silica column |

| Mobile Phase | Dichloromethane-Methanol |

| Flow Rate | 30 mL/min |

| Detection (UV) | 214 nm |

| Procedure | A crude product was dissolved in methanol (B129727) and injected. The fraction eluting between 30-40 minutes was collected. |

| Outcome | The solvent was evaporated to yield the impurity with a purity of 96.24%. |

While Prep-HPLC is highly effective for final purification, other techniques can be used for initial, cruder separations. Flash chromatography is a common complementary technique used for pre-purification. It is a form of preparative column chromatography that uses moderate pressure to accelerate the separation process. Compared to HPLC, it utilizes larger particle size stationary phases and is often used as a preliminary step to remove major unwanted components from a reaction mixture before proceeding to high-resolution purification with Prep-HPLC. This two-step approach can be more efficient and cost-effective for isolating impurities from complex synthesis mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic and Spectrometric Characterization of Topiroxostat Impurities

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of impurities. These methods provide detailed information about the molecular structure, functional groups, and mass of a compound, which are essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to confirm its structure as 4-[5-(1-hydroxypyridin-4-ylidene)-1,2,4-triazol-3-yl]pyridine-2-carbonitrile. clearsynth.com

Structural elucidation data, including NMR and MS spectra, are required for regulatory submissions to confirm an impurity's identity. The chemical shifts, coupling constants, and integration of peaks in the NMR spectrum allow chemists to piece together the molecular puzzle and verify the connectivity of atoms.

Table 1: Representative NMR Data for this compound Note: This data is representative and illustrates the application of the technique.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| Aromatic Protons | 7.5 - 8.8 | m | - | Pyridine (B92270) & Pyridine N-oxide rings |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| C≡N | ~118 | Cyano group | ||

| Aromatic Carbons | 120 - 160 | Pyridine, Triazole, & Pyridine N-oxide rings |

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of an impurity and can provide structural information through fragmentation analysis. biopharmaspec.com When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes LC-MS, a workhorse for impurity profiling in the pharmaceutical industry. ijprajournal.comhpst.cz

LC-MS methods are developed to separate the API, Topiroxostat, from its various impurities. ijfmr.com For this compound, the molecular formula is C₁₃H₈N₆O, with a molecular weight of approximately 264.24 g/mol . In a typical LC-MS analysis, the impurity would be ionized (e.g., by electrospray ionization - ESI) and detected. A high-resolution mass spectrometer (HRMS) like a Q-TOF can provide a highly accurate mass measurement, confirming the elemental composition. hpst.cz

For quantification, tandem mass spectrometry (MS/MS) is often used in a mode called Multiple Reaction Monitoring (MRM), which offers exceptional selectivity and sensitivity. researchgate.netnih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₈N₆O | |

| Molecular Weight | 264.24 g/mol | |

| Ionization Mode | Positive ESI | researchgate.netnih.gov |

| Parent Ion [M+H]⁺ (m/z) | ~265.25 |

| LC Column Example | Agilent Zorbax Bonus RP C18 (250 × 4.6 mm, 5 µm) | researchgate.net |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum. This technique is valuable for confirming the presence or absence of key structural motifs in this compound. pharmaffiliates.com

The structure of this compound contains several key functional groups, including a cyano group (C≡N), aromatic pyridine and triazole rings (C=C and C=N bonds), and a pyridine N-oxide (N-O) group. clearsynth.com The IR spectrum would be expected to show distinct peaks corresponding to the stretching and bending vibrations of these groups.

Table 3: Characteristic IR Absorption Frequencies for this compound Note: Wavenumber ranges are approximate.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

|---|---|---|

| Cyano (C≡N) | 2230 - 2210 | Stretch |

| Aromatic C=C & C=N | 1600 - 1450 | Stretch |

| Pyridine N-Oxide (N-O) | 1300 - 1200 | Stretch |

Development and Validation of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time. It must be able to separate the API from its degradation products, process impurities, and other potential components in the sample matrix. nih.gov

Forced degradation, or stress testing, is a critical component of developing a SIAM. nih.gov In these studies, the drug substance is subjected to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidizing agents. ijprajournal.comresearchgate.net The primary goal is to intentionally generate degradation products to understand the degradation pathways and to prove the analytical method's ability to resolve these new impurities from the API. ijprajournal.comnih.gov

Studies on Topiroxostat have revealed its susceptibility to degradation under specific conditions. researchgate.net Notably, under oxidative stress using 3% hydrogen peroxide, Topiroxostat showed 30.30% degradation, and this compound was identified as a significant degradation product, accounting for 12.33% of the degradants. researchgate.net

Table 4: Summary of Topiroxostat Forced Degradation Studies

| Stress Condition | Degradation of Topiroxostat | Notes | Reference |

|---|---|---|---|

| Alkaline | 12.33% | Significant degradation observed. | researchgate.net |

| Oxidative (3% H₂O₂) | 30.30% | Impurity 9 formed (12.33% of degradants). | researchgate.net |

| Photolytic | 14.44% | Significant degradation observed. | researchgate.net |

| Thermal | Susceptible | Prone to thermal deterioration. |

| Hydrolytic | Susceptible | Prone to hydrolytic degradation. | |

Once a stability-indicating method is developed, it must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. gavinpublishers.com Validation involves demonstrating that the method is reliable, reproducible, and accurate for the analysis of impurities.

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. gavinpublishers.com For impurity tests, this is demonstrated by separating the impurity from the API and other related substances.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples spiked with known amounts of the impurity.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability, intermediate precision, and reproducibility.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validated HPLC methods for Topiroxostat have demonstrated excellent performance characteristics suitable for quality control. researchgate.net

Table 5: Example Validation Parameters for a Topiroxostat Analytical Method

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 0.01 - 120 µg/mL | researchgate.net |

| Correlation Coefficient (R²) | 1 | researchgate.net |

| Limit of Detection (LOD) | 0.075 µg/mL | researchgate.net |

| Limit of Quantitation (LOQ) | 0.229 µg/mL | researchgate.net |

| Precision (%RSD) | < 2% | researchgate.net |

Regulatory Landscape and Quality Control of Topiroxostat Impurities

International Conference on Harmonisation (ICH) Guidelines for Impurities

The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has developed a series of quality guidelines that are globally recognized. These guidelines provide a scientific basis for the control of impurities.

ICH Q3A: Impurities in New Drug Substances

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.orgmca.gm This guideline is crucial for managing impurities that, like Topiroxostat Impurity 9, may arise during the manufacturing process of the Topiroxostat API. ich.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. fda.gov

The chemistry aspects of the guideline cover the classification and identification of impurities, report generation, and the listing of impurities in specifications. ich.orgslideshare.net Safety aspects involve the qualification of impurities that were not present or were at substantially lower levels in drug substance batches used in safety and clinical studies. ich.orgslideshare.net

ICH Q3B: Impurities in New Drug Products

Complementary to ICH Q3A, the ICH Q3B(R2) guideline pertains to impurities in new drug products. ich.orggmp-compliance.orgeuropa.eu It addresses impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with an excipient or the immediate container closure system. europa.eu Therefore, if this compound were to form due to degradation of the Topiroxostat API within the final tablet formulation, this guideline would apply. The guideline sets thresholds for reporting, identification, and qualification of degradation products, which are based on the maximum daily dose of the drug. europa.euikev.org

ICH M7: Assessment and Control of Mutagenic Impurities (Applicability in Impurity Research)

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.orgich.org This guideline is critical for impurities that have the potential to be mutagenic. The applicability of ICH M7 to an impurity like this compound would first require an assessment of its mutagenic potential. This evaluation involves computational toxicology assessments ((Q)SAR analysis) and, if necessary, experimental tests like a bacterial reverse mutation (Ames) assay. researchgate.neteuropa.eu If an impurity is found to be mutagenic, this guideline dictates stringent control strategies, often based on a substance-specific acceptable intake or a Threshold of Toxicological Concern (TTC). researchgate.net

Table 1: Summary of Applicable ICH Quality Guidelines for Impurity Control

| Guideline | Title | Scope & Relevance to Impurity Research |

| ICH Q3A(R2) | Impurities in New Drug Substances | Establishes thresholds for reporting, identification, and qualification of impurities (like this compound) arising during the API synthesis process. europa.euich.org |

| ICH Q3B(R2) | Impurities in New Drug Products | Governs degradation products in the final dosage form. Applicable if this compound forms during the product's shelf-life. europa.eueuropa.eu |

| ICH Q3C(R8) | Guideline for Residual Solvents | While not directly applicable to this specific impurity, it sets the standard for controlling organic volatile impurities from the manufacturing process. ich.org |

| ICH M7(R2) | Mutagenic Impurities | Provides a framework to assess and control impurities with mutagenic potential to limit carcinogenic risk. europa.euich.org |

Impurity Reporting and Qualification Thresholds in Pharmaceutical Products

ICH guidelines Q3A and Q3B define specific thresholds for the reporting, identification, and qualification of impurities. These thresholds are not arbitrary; they are based on the maximum daily dose (MDD) of the drug and are designed to ensure patient safety.

Reporting Threshold : A limit above which an impurity must be reported in a regulatory submission. fda.goveuropa.eu

Identification Threshold : A limit above which the structure of an impurity must be determined. europa.euikev.org

Qualification Threshold : A limit above which an impurity's biological safety must be established. fda.goveuropa.eu Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity at the specified level. mca.gmfda.gov

The thresholds vary depending on whether the impurity is in the drug substance (API) or the drug product.

Table 2: ICH Q3A/Q3B Thresholds for Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| Drug Substance (ICH Q3A) | |||

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Drug Product (ICH Q3B) | |||

| < 10 mg | 0.1% | 0.2% | 0.2% or 50 µg TDI (whichever is lower) |

| 10 mg - 100 mg | 0.1% | 0.2% | 0.2% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.1% | 0.2% | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.1% | 0.1% | 0.15% |

Source: Based on data from ICH Q3A(R2) and Q3B(R2) guidelines. pda.org TDI = Total Daily Intake

Role of Impurity Reference Standards in Pharmaceutical Quality Control

Impurity reference standards are highly purified compounds that are essential for the quality control of pharmaceuticals. pharmacy.bizsynthinkchemicals.com A reference standard for this compound serves as a benchmark for several critical analytical functions.

The primary roles of these standards include:

Identification : Confirming the presence of a specific impurity in a sample by comparing analytical data (e.g., retention time in chromatography) with that of the standard. labinsights.nl

Quantification : Accurately measuring the amount of the impurity present in the API or drug product. pharmacy.bizlabinsights.nl This is often done by creating a standard curve to which the impurity response in the test sample is compared. pharmiweb.com

Method Validation : Reference standards are crucial for validating the accuracy, precision, and linearity of analytical methods used for impurity profiling, ensuring the reliability of test results. labinsights.nlpharmiweb.com

Quality Control : They are used as benchmarks in routine quality control testing to ensure that batches of the drug substance and drug product meet the established quality specifications before release. pharmacy.bizpharmiweb.com

By providing a reliable point of comparison, impurity reference standards ensure that drugs are consistently produced with impurity levels that meet the stringent requirements set by regulatory authorities, thereby safeguarding public health. pharmacy.bizpharmaffiliates.com

Process Chemistry Optimization for Impurity Minimization

Minimizing the formation of impurities during the synthesis of an active pharmaceutical ingredient is a cornerstone of modern process chemistry. For Topiroxostat, controlling the level of Impurity 9, identified as 4-[5-(1-hydroxypyridin-4-ylidene)-1,2,4-triazol-3-yl]pyridine-2-carbonitrile, is a key objective. clearsynth.com This impurity is a pyridine (B92270) N-oxide derivative, a class of compounds that can form through the oxidation of the pyridine nitrogen atom. scripps.edu The formation of such impurities can occur during the synthesis or degradation of the API.

The strategies to minimize the formation of this compound are multifaceted and involve a deep understanding of the reaction mechanism and the impact of various process parameters. Key areas of focus in process chemistry optimization include:

Control of Starting Materials and Reagents: The quality of starting materials and reagents is paramount. The presence of oxidizing agents or trace metal catalysts in the raw materials can promote the formation of N-oxide impurities. Therefore, stringent specifications for all input materials are necessary.

Optimization of Reaction Conditions: The conditions under which the synthesis is performed have a direct impact on the impurity profile. This includes temperature, reaction time, pH, and the choice of solvent. For N-oxide formation, avoiding excessive temperatures and prolonged reaction times can be crucial.

Solvent Selection: The choice of solvent can influence reaction pathways and the formation of by-products. Solvents should be selected to maximize the yield of the desired product while minimizing side reactions, including oxidation.

Atmospheric Control: To prevent unwanted oxidation, reactions can be carried out under an inert atmosphere, such as nitrogen or argon. This is a common strategy to reduce the formation of oxidative impurities.

Purification Techniques: After the reaction is complete, effective purification methods are employed to remove any formed impurities. Techniques such as recrystallization and chromatography are optimized to efficiently separate Impurity 9 from Topiroxostat.

The following data table illustrates a hypothetical example of how process parameter optimization can lead to a reduction in the formation of this compound, based on general principles of process chemistry.

| Experiment ID | Reaction Temperature (°C) | Reaction Time (hours) | Atmosphere | This compound Level (%) |

| 1 (Baseline) | 100 | 12 | Air | 0.35 |

| 2 | 80 | 12 | Air | 0.22 |

| 3 | 80 | 8 | Air | 0.18 |

| 4 | 80 | 8 | Nitrogen | 0.09 |

This illustrative data demonstrates that by systematically modifying reaction conditions—in this case, reducing the temperature and reaction time, and conducting the reaction under an inert nitrogen atmosphere—a significant reduction in the level of the target impurity can be achieved. This iterative process of optimization is fundamental to developing a robust and reproducible manufacturing process that consistently yields high-purity Topiroxostat.

Future Directions in Topiroxostat Impurity Research

Innovations in Analytical Technologies for Impurity Detection

The accurate detection and quantification of impurities are foundational to pharmaceutical quality control. For Topiroxostat and its related substances, such as Impurity 9, advanced analytical techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for impurity profiling. ijcrt.org Recent developments have focused on enhancing the resolution, sensitivity, and speed of HPLC methods. For instance, a validated HPLC method for separating Topiroxostat from its impurities utilizes an Agilent Zorbax Bonus RP C18 column with a mobile phase of 50 mM potassium dihydrogen phosphate (B84403) (pH 3.3) and acetonitrile (B52724) (20:80 v/v). This method demonstrates excellent linearity and low limits of detection and quantification, crucial for monitoring impurities that may be present at very low levels. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) offers even faster analysis times and improved resolution, which is particularly beneficial for complex impurity profiles. researchgate.net

Hyphenated techniques, particularly HPLC coupled with mass spectrometry (HPLC-MS), have revolutionized impurity identification. ijcrt.org These methods provide not only retention time data but also mass-to-charge ratio information, enabling the structural elucidation of unknown impurities without the need for their isolation. grafiati.com Techniques like nuclear magnetic resonance (NMR) spectroscopy are also employed to definitively confirm the structure of identified impurities.

Future innovations will likely focus on the development of more sophisticated and automated analytical platforms. This includes the integration of advanced data analysis software and the use of multi-dimensional chromatography for resolving co-eluting peaks. The goal is to create more robust and efficient stability-indicating methods that can detect and quantify degradation products formed under various stress conditions, such as exposure to light, heat, humidity, and oxidative stress. researchgate.netresearchgate.net

Table 1: Analytical Methods for Topiroxostat Impurity Analysis

| Analytical Technique | Application in Impurity Profiling | Key Advantages |

| HPLC | Separation and quantification of Topiroxostat and its impurities. google.comgoogle.com | High resolution, sensitivity, and reproducibility. researchgate.net |

| UHPLC | Rapid and high-resolution separation of complex impurity mixtures. researchgate.net | Faster analysis times, improved peak capacity. researchgate.net |

| HPLC-MS | Identification and structural elucidation of unknown impurities. ijcrt.org | Provides molecular weight information, high sensitivity. grafiati.com |

| NMR Spectroscopy | Definitive structural confirmation of isolated impurities. | Provides detailed structural information. |

Computational and Predictive Models for Impurity Formation Mechanisms

The use of computational tools is becoming increasingly prevalent in predicting the formation of potential impurities. These in silico approaches can save significant time and resources by identifying likely degradation pathways and byproducts before they are observed in the laboratory. researchgate.net

For xanthine (B1682287) oxidase inhibitors like Topiroxostat, molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to investigate the inhibition mechanism and the potential for the formation of metabolites and impurities. nih.govchemrxiv.org These studies can elucidate the interactions between the drug molecule and the enzyme's active site, providing insights into how structural modifications might lead to the formation of impurities. nih.govchemrxiv.org For example, computational studies have been used to understand the stepwise inhibition of xanthine oxidase by Topiroxostat and its hydroxylated metabolites. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) models can also be employed to predict the toxicological properties of potential impurities based on their chemical structure. researchgate.net This is particularly important for complying with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which require the assessment of mutagenic impurities. jpionline.org

Future research in this area will likely involve the development of more sophisticated and accurate predictive models. The integration of artificial intelligence and machine learning algorithms could further enhance the ability to predict impurity formation based on reaction conditions, starting materials, and the chemical structure of the API. researchgate.net These models will be invaluable in designing more robust synthetic routes and formulation strategies that minimize the generation of impurities.

Green Chemistry Principles in Impurity Control and Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact and improve the sustainability of its processes. nih.govmdpi.com These principles are highly relevant to impurity control, as they often lead to cleaner and more efficient synthetic processes with fewer byproducts.

Key green chemistry strategies applicable to Topiroxostat synthesis and impurity control include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents can significantly reduce the environmental footprint of the manufacturing process. jocpr.com

Catalysis: The use of highly selective catalysts can improve reaction efficiency and reduce the formation of unwanted byproducts. oatext.com Both chemical and biocatalysis, which utilizes enzymes, can lead to cleaner reactions under milder conditions. mdpi.comoatext.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste generation. nih.gov

Energy Efficiency: Employing energy-efficient technologies, such as microwave-assisted synthesis or flow chemistry, can reduce energy consumption and often lead to faster reaction times and higher yields. nih.gov

By optimizing the synthesis process of Topiroxostat, including reaction conditions like temperature, pressure, and pH, the formation of impurities can be significantly reduced. The use of high-purity raw materials and reagents is also crucial in preventing the introduction of impurities that could persist in the final product.

Future directions will see a greater integration of green chemistry principles throughout the entire lifecycle of a drug product, from initial design to final disposal. nih.gov This holistic approach will not only lead to more sustainable manufacturing processes but also contribute to the production of higher-purity APIs with improved safety profiles.

Enhanced Standardization and Harmonization of Impurity Profiling Methodologies

The globalization of the pharmaceutical market necessitates the standardization and harmonization of impurity profiling methodologies to ensure consistent quality and safety of medicines worldwide. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances and products. ijcrt.orgbiotech-spain.comkymos.com

The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. biotech-spain.comich.org For a drug like Topiroxostat, with a maximum daily dose of 160 mg, the identification threshold for an impurity is 0.10%. Any impurity present at or above this level must be structurally identified and qualified. kymos.com

Future efforts in this area will focus on:

Global Collaboration: Continued collaboration between regulatory agencies, pharmacopoeias, and industry stakeholders to develop and adopt harmonized standards for impurity testing.

Development of Reference Standards: The availability of well-characterized reference standards for known impurities, such as Topiroxostat Impurity 9, is essential for accurate quantification and method validation. clearsynth.com

Lifecycle Management: Applying a lifecycle management approach to impurity control, where the understanding of impurities and the control strategy evolve as more knowledge is gained about the product and its manufacturing process.

Enhanced standardization will facilitate regulatory submissions and approvals across different regions, ultimately benefiting patients by ensuring access to safe and effective medicines.

Q & A

Q. What validation parameters are critical for UPLC-MS methods quantifying this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.